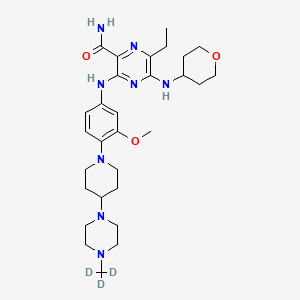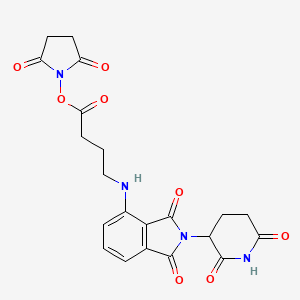
Pomalidomide-C3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C3-NHS ester: is a synthesized compound that combines the pomalidomide-based cereblon ligand with an NHS ester linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs) and other protein degrader technologies . Pomalidomide itself is an immunomodulatory imide drug (IMiD) known for its potent antineoplastic activity, particularly in the treatment of multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-C3-NHS ester involves several key steps:
Alkylation of Aromatic Amine: The aromatic amine in pomalidomide is alkylated to introduce the C3 linker.
Coupling with NHS Ester: The C3 linker is then coupled with an NHS ester to form the final this compound.
Industrial Production Methods: Industrial production methods for pomalidomide and its derivatives, including this compound, often involve continuous flow synthesis. This method is preferred due to its efficiency and ability to produce high yields with fewer byproducts .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-C3-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to attach various protein-targeting ligands.
Common Reagents and Conditions:
Reagents: Common reagents include secondary amines, coupling agents, and solvents like dimethylformamide (DMF).
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the pomalidomide moiety.
Major Products: The major products formed from these reactions are various pomalidomide conjugates, which are used in the development of protein degraders .
Scientific Research Applications
Chemistry: Pomalidomide-C3-NHS ester is used in the synthesis of heterobifunctional molecules for chemical biology studies .
Biology: In biological research, it is used to create PROTACs that target specific proteins for degradation, aiding in the study of protein function and regulation .
Medicine: Medically, pomalidomide and its derivatives are crucial in the treatment of multiple myeloma and other hematologic cancers .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in the creation of targeted therapies .
Mechanism of Action
Pomalidomide-C3-NHS ester exerts its effects by binding to the cereblon E3 ligase complex. This binding redirects the ligase’s activity towards specific protein substrates, marking them for ubiquitination and subsequent proteasomal degradation . This mechanism is leveraged in PROTAC technology to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another IMiD with similar applications but differing in potency and toxicity profile.
Uniqueness: Pomalidomide-C3-NHS ester is unique due to its specific structure that allows for efficient coupling with various ligands, making it highly versatile in the creation of targeted protein degraders .
Properties
Molecular Formula |
C21H20N4O8 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoate |
InChI |
InChI=1S/C21H20N4O8/c26-14-7-6-13(19(30)23-14)24-20(31)11-3-1-4-12(18(11)21(24)32)22-10-2-5-17(29)33-25-15(27)8-9-16(25)28/h1,3-4,13,22H,2,5-10H2,(H,23,26,30) |
InChI Key |
BUNBREDWIITCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
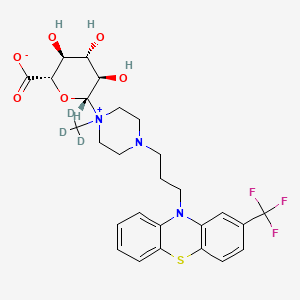
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
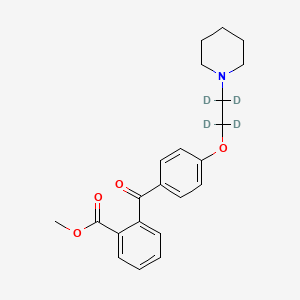
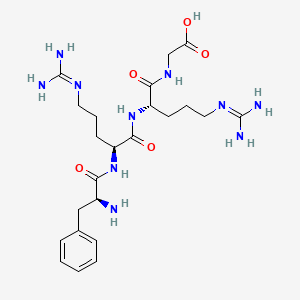

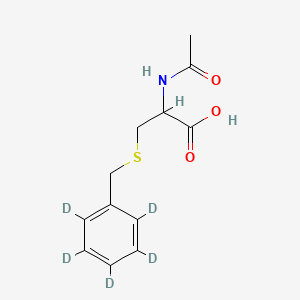
![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
